ethyl (2E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoate
Description
Ethyl (2E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the para position and a nitro (-NO₂) group at the meta position. The (2E)-configuration of the propenoate moiety ensures a planar geometry, which is critical for conjugation and electronic effects.
Properties
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3-7,13H,2H2,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVLXEOZJDFGOB-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-hydroxy-3-nitrobenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxy-3-nitrophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ethyl 3-(4-oxo-3-nitrophenyl)acrylate.
Reduction: Formation of ethyl 3-(4-hydroxy-3-aminophenyl)acrylate.
Substitution: Formation of various substituted phenylacrylates depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-(4-hydroxy-3-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
| Compound Name | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| This compound | C₁₁H₁₁NO₅ | 4-OH, 3-NO₂ | Polarized aromatic system; potential for hydrogen bonding and redox activity. |
| Ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | C₁₁H₁₂O₄ | 3-OH, 4-OH | Enhanced antioxidant activity due to catechol structure; reduced electron withdrawal. |
| Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate | C₁₁H₁₀BrFO₂ | 4-Br, 2-F | Halogenated substituents enhance lipophilicity and electrophilic reactivity. |
| Ethyl (2E)-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoate | C₁₁H₁₀Br₂O₃ | 4-OH, 3-Br, 5-Br | High steric bulk and halogen-mediated bioactivity; potential kinase inhibition. |
| Ethyl 4-(2-nitrophenyl)but-2-enoate | C₁₂H₁₃NO₄ | 2-NO₂ (on but-2-enoate chain) | Altered conjugation; nitro group may stabilize radical intermediates. |
Reactivity and Functional Group Influence
- Hydroxy and Nitro Groups: The 4-hydroxy-3-nitro combination creates a resonance-assisted hydrogen-bonding network, which may stabilize transition states in reactions like nucleophilic additions or electrophilic substitutions. This contrasts with compounds lacking -OH (e.g., ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate ), where reactivity is dominated by halogen electronegativity.
- Halogen vs. Nitro Substitutions : Bromine and fluorine substituents (e.g., in ) increase lipophilicity and enhance binding to hydrophobic biological targets, whereas the nitro group in the target compound may favor interactions with electron-rich environments, such as enzyme active sites.
- Geometric Isomerism: The (2E)-configuration is crucial for maintaining conjugation, unlike (Z)-isomers (e.g., ethyl (Z)-3-(4-fluorophenyl)prop-2-enoate ), which exhibit reduced planarity and altered reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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